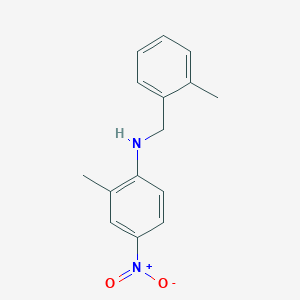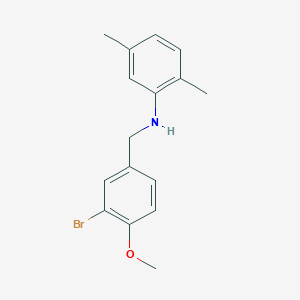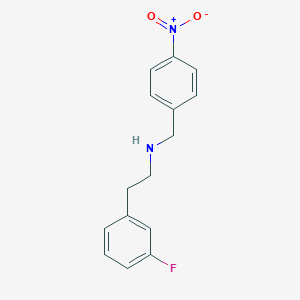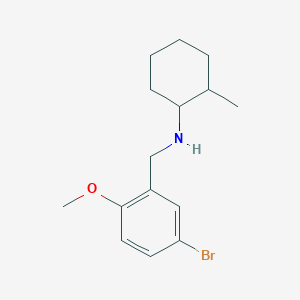![molecular formula C20H29NO2 B405926 N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B405926.png)
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core can be synthesized through a series of cyclization reactions. The benzyl group is then introduced via a nucleophilic substitution reaction, where the benzyl halide reacts with the tricyclo[3.3.1.1~3,7~]decan-1-amine under basic conditions. The ethoxy and methoxy groups are introduced through etherification reactions using appropriate alkyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale batch reactors for the substitution and etherification reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Aplicaciones Científicas De Investigación
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine
- N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups can enhance its solubility and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C20H29NO2 |
|---|---|
Peso molecular |
315.4g/mol |
Nombre IUPAC |
N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C20H29NO2/c1-3-23-19-9-14(4-5-18(19)22-2)13-21-20-10-15-6-16(11-20)8-17(7-15)12-20/h4-5,9,15-17,21H,3,6-8,10-13H2,1-2H3 |
Clave InChI |
SWNYMCPMYKWPEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-fluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B405843.png)


![N-[(4-methoxynaphthalen-1-yl)methyl]-3,5-dimethylaniline](/img/structure/B405850.png)

![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B405853.png)
![[2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B405854.png)
![1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B405855.png)




![N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE](/img/structure/B405865.png)

